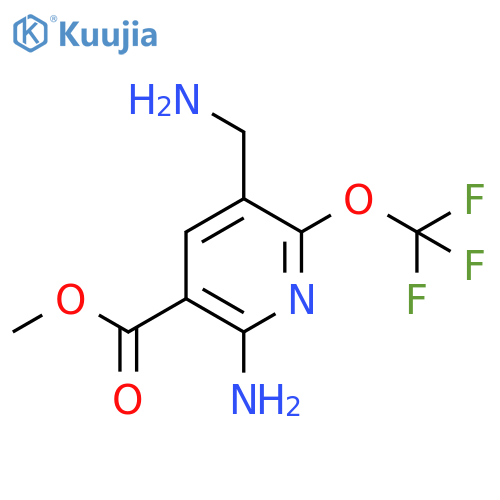

Cas no 1803651-48-0 (Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate

-

- インチ: 1S/C9H10F3N3O3/c1-17-8(16)5-2-4(3-13)7(15-6(5)14)18-9(10,11)12/h2H,3,13H2,1H3,(H2,14,15)

- InChIKey: NJIWUFHTTOFBQE-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(CN)=CC(C(=O)OC)=C(N)N=1)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 301

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 101

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003343-500mg |

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate |

1803651-48-0 | 97% | 500mg |

$970.20 | 2022-04-02 | |

| Alichem | A022003343-1g |

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate |

1803651-48-0 | 97% | 1g |

$1,680.00 | 2022-04-02 |

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Introduction to Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1803651-48-0)

Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1803651-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and pharmacological potential.

The structural framework of Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and reactivity. The presence of an amino group at the 2-position, aminomethyl group at the 5-position, and a trifluoromethoxy group at the 6-position introduces a rich array of possibilities for further chemical modifications and biological interactions. Additionally, the carboxylate ester moiety at the 3-position enhances its solubility in polar solvents, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological profiles. The< strong> trifluoromethoxy group, in particular, is known for its ability to modulate metabolic stability and binding affinity, making it a popular choice in drug design. The< strong>aminomethyl group provides a site for further functionalization, allowing for the attachment of various pharmacophores or bioactive moieties. These features make Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate a valuable building block in the synthesis of potential therapeutic agents.

The compound's relevance is further underscored by its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation. The< strong> 2-amino and< strong> 5-(aminomethyl) functionalities are particularly intriguing as they can be exploited to design molecules with specific binding interactions with biological targets.

Advances in computational chemistry and molecular modeling have also played a crucial role in understanding the behavior of Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate. These tools have enabled researchers to predict the compound's interactions with biological receptors and enzymes with high precision. Such insights are invaluable in optimizing lead compounds for drug development. Moreover, the compound's stability under various conditions has been studied, revealing its potential as a robust intermediate in multi-step synthetic routes.

The synthesis of Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and functional group transformations. The use of< strong> trifluoromethoxy-substituted intermediates has been particularly effective in achieving high yields and purity. Recent improvements in synthetic methodologies have also focused on greener approaches, minimizing waste and reducing hazardous byproducts.

In conclusion, Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further.

1803651-48-0 (Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品

- 2171215-91-9(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid)

- 140934-80-1(Thiourea, N-cyclohexyl-N'-(4-pyridinylmethyl)-)

- 1806960-47-3(2-(Difluoromethyl)-3-methoxy-6-methylpyridine-5-carbonyl chloride)

- 65709-31-1(2-(4-Methylphenyl)-Piperazine 2hcl)

- 1470-61-7(Silver diethyldithiocarbamate)

- 2137536-46-8(6-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

- 2679827-96-2(rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate)

- 178889-49-1(1-METHYLCYCLOPENTYL ACRYLATE)

- 2639401-81-1(Ethyl 2-(3-aminocyclobutylidene)acetate)

- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)